molecular formula C23H24N2O7S B3419953 Unii-4mlv6V88TG CAS No. 162704-20-3

Unii-4mlv6V88TG

Cat. No. B3419953
CAS RN: 162704-20-3
M. Wt: 472.5 g/mol
InChI Key: MOZBVDKKWDXRGH-GGAORHGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-4mlv6V88TG is a chemical compound that has been extensively researched for its potential use in scientific research. This compound is known for its unique properties that make it an ideal candidate for various applications.

Scientific Research Applications

Unii-4mlv6V88TG has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds. It is also used as a reference compound for the calibration of analytical instruments such as mass spectrometers. Unii-4mlv6V88TG is also used in the development of new drugs and as a probe for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of Unii-4mlv6V88TG is not fully understood. However, it is believed to act as a covalent modifier of cysteine residues in proteins. This modification can result in changes in the activity or function of the protein. Unii-4mlv6V88TG has been shown to inhibit the activity of various enzymes and to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Unii-4mlv6V88TG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Unii-4mlv6V88TG has also been shown to induce cell death in cancer cells by activating apoptosis. In addition, Unii-4mlv6V88TG has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Unii-4mlv6V88TG has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a relatively small molecule, which makes it easy to study its interactions with other molecules. However, Unii-4mlv6V88TG has some limitations for lab experiments. It can be toxic in high concentrations, which can limit its use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on Unii-4mlv6V88TG. One direction is to further study its mechanism of action and its interactions with other molecules. Another direction is to explore its potential use in the development of new drugs for the treatment of various diseases. Additionally, Unii-4mlv6V88TG could be used as a probe for studying various biological processes. Finally, further research could be done to explore the potential toxic effects of Unii-4mlv6V88TG and to develop methods for minimizing its toxicity.
In conclusion, Unii-4mlv6V88TG is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it an ideal candidate for various experiments and studies. Further research on this compound could lead to significant advancements in the fields of chemistry, biology, and medicine.

properties

IUPAC Name

6-[[(3S,4R)-3-hydroxy-6-(3-hydroxyphenyl)sulfonyl-2,2,3-trimethyl-4H-chromen-4-yl]oxy]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-22(2)23(3,28)21(31-19-10-11-20(27)25(4)24-19)17-13-16(8-9-18(17)32-22)33(29,30)15-7-5-6-14(26)12-15/h5-13,21,26,28H,1-4H3/t21-,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZBVDKKWDXRGH-GGAORHGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC4=NN(C(=O)C=C4)C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC1(C)C)OC4=NN(C(=O)C=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162704-20-3
Record name UK-157147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162704203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-157147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MLV6V88TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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